molecular formula C10H22OSi B14568334 (3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane CAS No. 61676-41-3

(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane

Cat. No.: B14568334
CAS No.: 61676-41-3
M. Wt: 186.37 g/mol
InChI Key: OURMDRXGVNFLSS-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C9H22OSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a branched hydrocarbon chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane typically involves the reaction of 3,3-dimethyl-2-butanol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired silane compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.

    Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved in these interactions include nucleophilic substitution and addition reactions, which are essential for the compound’s reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-butanol, trimethylsilyl ether
  • Silane, trimethyl (1,2,2-trimethylpropoxy)
  • 1,2,2-Trimethylpropanol, trimethylsilyl ether

Uniqueness

(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane is unique due to its specific branched hydrocarbon structure and the presence of a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61676-41-3

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

(3,3-dimethyl-2-methylidenebutoxy)-trimethylsilane

InChI

InChI=1S/C10H22OSi/c1-9(10(2,3)4)8-11-12(5,6)7/h1,8H2,2-7H3

InChI Key

OURMDRXGVNFLSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)CO[Si](C)(C)C

Origin of Product

United States

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